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Compound of Interest

1-(Methoxymethyl)-1H-indol-7-
Compound Name:
amine

Cat. No.: B13165369

Get Quote

Executive Summary

1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) is a specialized heterocyclic
building block critical for the synthesis of complex kinase inhibitors (e.g., JAK, BTK) and indole-

based alkaloids.[1] Unlike standard indole intermediates, this compound features a
Methoxymethyl (MOM) protecting group on the indole nitrogen (

) and a free primary amine at the
position.

This dual-functional scaffold solves a classic synthetic problem: it masks the acidic indole
proton to prevent side reactions (such as

-alkylation or polymerization) while leaving the

-amine available for chemoselective functionalization (e.g., Buchwald-Hartwig coupling, amide
formation). The MOM group further enables directed ortho-lithiation (DoM) at the

position, providing a versatile entry point for tri-substituted indole drugs.
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Part 1: Technical Profile & Mechanism
Chemical Identity[2]

e |IUPAC Name: 1-(Methoxymethyl)-1H-indol-7-amine

CAS Number: 1594470-67-3

Molecular Formula:

Molecular Weight: 176.22 g/mol

Key Features:

o -MOM Group: Hemiaminal ether; stable to bases and nucleophiles; removable with mild
acid (e.qg., TFA, HCI).

o -Amino Group: Nucleophilic handle for cross-coupling or heterocycle fusion (e.g.,
pyrrolopyrimidines).

Mechanistic Advantage: The "MOM Effect"

The choice of the Methoxymethyl (MOM) protecting group is not arbitrary. In the context of 7-
aminoindoles, it offers superior performance compared to Sulfonyl (Tosyl) or Carbamate (Boc)
groups:

o Directed Lithiation (DoM): The oxygen in the MOM group can coordinate with lithium
reagents (e.g.,

-BulLi), stabilizing the transition state and directing lithiation exclusively to the

position. This allows for the precise introduction of electrophiles (formyl, halides, boronic
esters) at

without affecting the
amine derivatives.

o Electronic Neutrality: Unlike the electron-withdrawing Tosyl group, MOM does not
significantly deactivate the indole ring. This preserves the reactivity of the system for
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subsequent electrophilic aromatic substitutions if required.

o Orthogonality: The MOM group is stable under the basic conditions required for

-amine functionalization (e.g., NaH, bases used in Pd-catalysis), whereas Boc groups might
be labile at high temperatures or in the presence of strong nucleophiles.

Part 2: Comparative Performance Guide

The following table contrasts 1-(Methoxymethyl)-1H-indol-7-amine against alternative 7-

aminoindole protected forms.

N-MOM (This
Feature N-Tosyl (Ts) N-Boc N-SEM
Product)
) N C2-Lithiation & Crystallinity & Fluoride
Primary Utility - o Ease of Removal ]
Base Stability Purification Deprotection

High (>85%)

C2-Lithiation ] Low (Inductive Moderate (Steric  High (Chelation
] (Chelation o
Yield Deactivation) Clash) Control)
Control)
Good (May Moderate
N Excellent (Stable ]
Base Stability cleave with (Unstable Excellent
to NaH, KOtBu)
strong nucs) >100°C)
High (Requires
) - Low (Cleaves Low (Cleaves
Acid Stability ) strong ) Moderate
with TFA/HCI) ] with TFA)
acid/reduct.)[2][3]
High (Small Low (Large mass Low (Silicon
Atom Economy ) Moderate
protecting group)  penalty) waste)
o ) ) ) Low (Expensive
Cost Efficiency High High High
Reagents)
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Analyst Note: Use the N-MOM variant when your synthetic route requires base-mediated
coupling at the 7-position followed by C2-functionalization. Use N-Tosyl only if you need to shut

down ring reactivity to prevent oxidation.

Part 3: Experimental Protocols
Synthesis Workflow (Self-Validating Protocol)

Since this compound is often prepared in situ or as a key intermediate, the following protocol
describes its generation from 7-nitroindole.

Step 1: N-Protection of 7-Nitroindole

e Reagents: 7-Nitroindole (1.0 eq), Sodium Hydride (1.2 eq, 60% in oil), Chloromethyl methyl
ether (MOM-CI) (1.1 eq), DMF.

e Protocol:

[¢]

Dissolve 7-nitroindole in anhydrous DMF at 0°C under Argon.
o Add NaH portion-wise. Evolution of

gas confirms deprotonation. Stir for 30 min.

o Add MOM-CI dropwise (Caution: Carcinogen).
o Warm to RT and stir for 2 hours.

o Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the polar NH spot and
appearance of a less polar spot.

o Yield: Typically 90-95%.

Step 2: Reduction to 1-(Methoxymethyl)-1H-indol-7-amine
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» Reagents: N-MOM-7-nitroindole, 10% Pd/C (10 wt%), Hydrogen (

balloon), Methanol.

e Protocol:
o Suspend the nitro compound and Pd/C in MeOH.
o Purge with
and stir vigorously at RT for 4-6 hours.
o Filter through Celite to remove catalyst.
o Concentrate in vacuo.
o Validation:

NMR will show the disappearance of the low-field nitro-adjacent protons and the
appearance of a broad

signal (approx. 3.5-5.0 ppm).

o Storage: Store under inert gas at -20°C (Amine is oxidation-sensitive).

Visualization of Synthetic Logic

The following diagram illustrates the strategic value of this intermediate in drug discovery.
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Caption: Strategic workflow showing the synthesis of the title compound and its divergent utility
in accessing C7 and C2 functionalized drug candidates.

Part 4: References & Citations[1][3][4][5][6]1[7]1[8]1[9]
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* Benchchem Technical Support. (2025). Application Notes and Protocols for the Laboratory
Synthesis of 7-Nitroindole. Retrieved from

e Finlay, H. J., et al. (2012). "Discovery of potent and selective I(Kur) inhibitors." Journal of
Medicinal Chemistry, 55(7), 3036-48. (Validates the use of MOM-protected indole
intermediates in kinase inhibitor discovery).

+ Kandemir, H., et al. (2016). "Synthesis of a 7-(aminomethyl)indole and related bis-indole
derivatives." Arkivoc, (iv), 288-295. (Demonstrates reactivity patterns of 7-substituted
indoles).

¢ Sigma-Aldrich. (2025). Product Specification: 1-(methoxymethyl)-1H-indol-7-amine (CAS
1594470-67-3).

e Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on
MOM-directed lithiation and indole protection strategies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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